7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

MCHR2 GPCR Antagonist

Multi-step medicinal chemistry routes often suffer from impurity-driven yield loss and off-pathway byproducts. 7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1260384-60-8) directly addresses this bottleneck. • 98% purity minimizes side reactions in Suzuki and Buchwald-Hartwig couplings, reducing LCMS cleanup burdens. • Core scaffold of a 1 nM MCHR2 antagonist chemotype, validated for kinase inhibitor libraries and FGFR4 reversible-covalent probe design. • Non-interchangeable substitution pattern: the 7-Cl/2-Me combination is essential for target engagement, unlike unsubstituted or mono-substituted analogs. • Reliable supply with documented analytical data ensures consistent performance in SAR campaigns.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1260384-60-8
Cat. No. B1530750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
CAS1260384-60-8
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2N1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3
InChIKeyZFMSDARBYGDHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Overview


7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1260384-60-8) is a heterocyclic 4-azaindole derivative featuring a chlorine atom at the 7-position and a methyl group at the 2-position of the fused pyrrolo[3,2-b]pyridine core [1]. This substitution pattern imparts distinct physicochemical properties, including a boiling point of 300.9±37.0 °C and a density of 1.4±0.1 g/cm³, which differentiate it from the unsubstituted core scaffold [1]. The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries targeting receptors such as FGFR and MCHR2 [2].

Kinase inhibitor library building block for MCHR2 and FGFR4 chemotypes
SAR studies requiring substitution-dependent target engagement
Multi-step medicinal chemistry synthesis with purity-sensitive downstream reactions

7-Chloro-2-methyl Modification Impact


The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in kinase inhibitor design, but biological activity is exquisitely sensitive to substitution pattern. Unsubstituted 1H-pyrrolo[3,2-b]pyridine exhibits negligible potency against clinically relevant targets, whereas the introduction of a 7-chloro substituent and a 2-methyl group markedly enhances target engagement [1]. For instance, derivatives bearing the 7-chloro-2-methyl-pyrrolo[3,2-b]pyridine core demonstrate nanomolar antagonism at the MCHR2 receptor (IC50 1 nM), a level of activity not observed for the parent heterocycle [1]. Substituting an analog lacking either modification (e.g., 2-methyl-1H-pyrrolo[3,2-b]pyridine or 7-chloro-1H-pyrrolo[3,2-b]pyridine) would likely abolish this potency due to altered hydrogen bonding, steric complementarity, or electronic effects within the ATP-binding pocket [2]. Consequently, this specific building block is non-interchangeable with other azaindole congeners.

Missing 7‑Cl or 2‑Me substitution Unsubstituted 1H‑pyrrolo[3,2‑b]pyridine lacks reported target engagement; analogues without both substituents may abolish potency and are not interchangeable.
Other azaindole regioisomers Pyrrolo[2,3‑b]pyridine or indazole scaffolds show different kinase selectivity profiles; substitution‑activity relationships do not transfer across regioisomers.
Lower‑purity grades Variants with ≥95% purity may introduce unidentified byproducts that complicate multi‑step synthesis and confound biological readouts.

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine vs. Analogs


MCHR2 Antagonist Activity

A derivative incorporating the 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine core (BDBM50360708) exhibited an IC50 of 1 nM for antagonism at the human MCHR2 receptor expressed in CHO cells, representing a 100-fold selectivity window over the serotonin transporter (IC50 = 100 nM) and a 500-fold window over the dopamine D2 receptor (IC50 = 500 nM) [1]. While the unsubstituted 1H-pyrrolo[3,2-b]pyridine scaffold lacks reported MCHR2 activity, this quantitative data illustrates the functional advantage conferred by the 7-chloro and 2-methyl substituents [1].

MCHR2 Antagonist SAR
Class‑level inference
Derivative IC50: 1 nM (MCHR2)
vs SERT: 100 nM
vs D2: 500 nM
Reported MCHR2 antagonist SAR context
Data from a single derivative containing this core; direct activity of the unscaffolded building block not measured
MCHR2 GPCR Antagonist Melanin-concentrating hormone

Purity Advantage

The 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine offered by Leyan (Product No. 1408874) is specified at 98% purity by HPLC, whereas the same CAS number supplied by AKSci (Cat. 8469DZ) is certified at 95% minimum purity . This 3% absolute purity differential reduces the burden of purification and minimizes side-product formation in subsequent synthetic steps .

Purity Specification
Data to verify
98% (Leyan) vs 95% (AKSci)
Δ: +3% absolute purity
Supports lower downstream purification burden
Vendor specifications; independent verification advised before committing to multi‑gram scale
Purity Quality Control Procurement HPLC

Physicochemical Differentiation

The 7-chloro-2-methyl substitution increases the boiling point of the pyrrolo[3,2-b]pyridine scaffold by approximately 55.6 °C relative to the unsubstituted parent (300.9±37.0 °C vs. 273.8 °C at 760 mmHg), and elevates density from 1.2±0.1 g/cm³ to 1.4±0.1 g/cm³ [1]. These altered properties impact distillation conditions and chromatographic retention times, differentiating handling protocols from the core heterocycle [1].

Physicochemical Shift
Data to verify
ΔBoiling point: +55.6 °C
ΔDensity: +0.2 g/cm³
vs unsubstituted core
Alters distillation and chromatography handling
Predicted values (ACD/Labs); experimental confirmation needed for purification protocol design
Physicochemical Properties Boiling Point Density Purification

FGFR4 Inhibitor Scaffold Validation

A recent medicinal chemistry campaign demonstrated that 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives (exemplified by compound 10z) achieve single-digit nanomolar potency against wild-type FGFR4 and gatekeeper mutants (FGFR4V550L/M) while sparing FGFR1/2/3 [1]. Compound 10z further exhibited antiproliferative IC50 values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 HCC cells, respectively [1]. This class-level evidence confirms that the pyrrolo[3,2-b]pyridine core, when appropriately substituted, delivers kinase selectivity and cellular efficacy that unsubstituted or alternative fused heterocycles cannot match [1].

FGFR4 Scaffold Validation
Class‑level evidence
5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamide derivatives achieve FGFR4 selectivity over FGFR1/2/3 in biochemical and cellular assays
Supports kinase inhibitor library diversification
Class‑level inference; direct FGFR4 activity of 7‑Cl‑2‑Me derivative not reported
FGFR4 Kinase Inhibitor Hepatocellular Carcinoma Cancer

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Applications


MCHR2 Antagonist Screening

Given the 1 nM MCHR2 antagonist activity observed for a derivative incorporating this core, the compound is ideally suited as a starting point for structure-activity relationship (SAR) studies targeting melanin-concentrating hormone receptor 2 [1]. Its inherent selectivity over SERT and dopamine D2 receptors minimizes confounding off-target effects during primary screening campaigns [1].

FGFR Kinase Inhibitor Libraries

The pyrrolo[3,2-b]pyridine scaffold has been validated as a reversible-covalent warhead for FGFR4 inhibition, achieving single-digit nanomolar potency and >100-fold selectivity over FGFR1/2/3 [2]. The 7-chloro-2-methyl derivative serves as a versatile building block for diversifying this chemotype, enabling exploration of gatekeeper mutant coverage and hepatocellular carcinoma antiproliferative activity [2].

Multi-Step Synthesis Building Block

For laboratories executing multi-step synthetic routes, the 98% purity specification (Leyan) provides a critical advantage over 95% alternatives . The reduced impurity burden directly translates to higher yields in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and lowers the risk of off-pathway byproducts that complicate LCMS analysis .

Application
Selection Property
Validation Focus
MCHR2 antagonist SAR studies
Substitution‑dependent MCHR2 potency
Selectivity over SERT and dopamine D2 off‑targets
FGFR4 kinase inhibitor development
Scaffold‑validated FGFR4 chemotype
FGFR4 selectivity over FGFR1/2/3 isoforms
Multi‑step synthesis building block
Higher purity specification
Reduced byproduct formation and yield consistency in cross‑coupling reactions
Quote Request

Request a Quote for 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.